molecular formula C27H32N2O2 B5216401 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine

Cat. No. B5216401
M. Wt: 416.6 g/mol
InChI Key: NHQXCFSJCFKYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine, also known as BRL-15572, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward processing and motivation, and dysfunction of this pathway has been implicated in various psychiatric disorders, including addiction, depression, and schizophrenia.

Mechanism of Action

The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. Activation of the D3 receptor is known to modulate dopamine release and signaling in this pathway, which is involved in reward processing and motivation. 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine acts as a selective antagonist of the D3 receptor, which means that it blocks the binding of dopamine to this receptor and inhibits its downstream signaling. This mechanism of action is thought to underlie the therapeutic effects of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine in addiction, depression, and schizophrenia.
Biochemical and Physiological Effects
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects in animal models. The compound has been shown to increase dopamine release in the prefrontal cortex and to reduce dopamine release in the nucleus accumbens, which is a key region of the mesolimbic pathway. In addition, 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA. These effects are thought to contribute to the therapeutic effects of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine in addiction, depression, and schizophrenia.

Advantages and Limitations for Lab Experiments

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine has several advantages and limitations for lab experiments. The compound has high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. In addition, 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine has been shown to have good pharmacokinetic properties and to penetrate the blood-brain barrier, which makes it suitable for in vivo studies. However, 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine has some limitations, including its relatively low solubility and stability, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine. One area of interest is the development of more potent and selective D3 receptor antagonists that can be used for therapeutic purposes. Another area of interest is the investigation of the role of the D3 receptor in other physiological and pathological processes, such as pain processing and neurodegenerative diseases. Finally, the development of novel delivery methods for 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine, such as nanoparticles or liposomes, could improve its solubility and stability and enhance its therapeutic potential.

Synthesis Methods

The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine was first reported by researchers at GlaxoSmithKline in 2004. The method involves the reaction of 1-[4-(benzyloxy)-3-methoxybenzyl]piperazine with 2,5-dimethylphenylboronic acid in the presence of a palladium catalyst and a base. The resulting product is then deprotected using hydrogenation to yield 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine. This synthesis method has been optimized and modified by various research groups to improve the yield and purity of the compound.

Scientific Research Applications

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine has been studied extensively for its potential therapeutic applications in various psychiatric disorders. The compound has been shown to have high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of addiction, depression, and schizophrenia. 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine has been tested in animal models of addiction and has been shown to reduce drug-seeking behavior and relapse. In addition, the compound has been shown to have antidepressant-like effects in animal models of depression and to improve cognitive function in animal models of schizophrenia.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2/c1-21-9-10-22(2)25(17-21)29-15-13-28(14-16-29)19-24-11-12-26(27(18-24)30-3)31-20-23-7-5-4-6-8-23/h4-12,17-18H,13-16,19-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQXCFSJCFKYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.